molecular formula C12H13N3O B3033733 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine CAS No. 1155951-65-7

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine

Cat. No.: B3033733
CAS No.: 1155951-65-7
M. Wt: 215.25
InChI Key: CPZBWMPDBSVSER-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Mechanism of Action

Target of Action

Oxadiazole derivatives have been known to exhibit a wide range of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Oxadiazole derivatives have been known to interact with various targets to exert their effects . The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.

Biochemical Pathways

Oxadiazole derivatives have been reported to have a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . These effects suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of similar oxadiazole derivatives have been studied . These studies can provide insights into the potential ADME properties of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine.

Result of Action

Oxadiazole derivatives have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may have multiple effects at the molecular and cellular levels.

Action Environment

The environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .

Biochemical Analysis

Biochemical Properties

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s structure allows it to interact with various molecular targets, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, toxic or adverse effects can occur. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For example, it can influence the activity of enzymes involved in the synthesis and breakdown of key metabolites. This interaction can lead to changes in metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its effectiveness and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall effectiveness in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of 1,2,4-oxadiazoles without the need for protective groups. Another common method involves the use of p-toluenesulfonic acid (PTSA)–ZnCl2 as a catalyst for the synthesis of aniline derivatives from amidoximes and organic nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions such as those mentioned above can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve ambient to elevated temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxadiazole derivatives, while reduction reactions can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-10(8-4-2-1-3-5-8)11-14-12(16-15-11)9-6-7-9/h1-5,9-10H,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBWMPDBSVSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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